4-Fluoro-2-methylbenzenesulfonic acid
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Overview
Description
4-Fluoro-2-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H7FO3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methylbenzenesulfonic acid typically involves the sulfonation of 4-fluoro-2-methylbenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve high yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate or sulfinate group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include substituted benzenesulfonic acids, carboxylic acids, and sulfonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-2-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: The compound is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and binding affinity of the compound. These interactions play a crucial role in its effectiveness as a reagent and its applications in various fields .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzenesulfonic acid
- 2-Methylbenzenesulfonic acid
- 4-Methylbenzenesulfonic acid
Uniqueness
4-Fluoro-2-methylbenzenesulfonic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable in various applications .
Properties
IUPAC Name |
4-fluoro-2-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNUQHGZFFCYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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